molecular formula C27H18Cl2N4O4 B304577 2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide

2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide

Cat. No. B304577
M. Wt: 533.4 g/mol
InChI Key: FBGDKXKWURPVGE-AMVVHIIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide is a chemical compound that has gained interest in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its use in different applications.

Future Directions

There are several future directions for the study of 2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide. One direction is to further investigate its mechanism of action to optimize its use in different applications. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, future studies could focus on the development of new synthesis methods for this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide involves the reaction of 3,5-dichlorophenyl hydrazine and 1-phenyl-3-methyl-5-pyrazolone in the presence of acetic acid to form 5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide. This is then reacted with 3-formylchromone in the presence of acetic acid to yield the final product.

Scientific Research Applications

2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. Studies have also shown that this compound has potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

Product Name

2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide

Molecular Formula

C27H18Cl2N4O4

Molecular Weight

533.4 g/mol

IUPAC Name

2-[5-(3,5-dichlorophenyl)-1-phenylpyrazol-3-yl]oxy-N-[(E)-(4-oxochromen-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C27H18Cl2N4O4/c28-19-10-17(11-20(29)12-19)23-13-26(32-33(23)21-6-2-1-3-7-21)37-16-25(34)31-30-14-18-15-36-24-9-5-4-8-22(24)27(18)35/h1-15H,16H2,(H,31,34)/b30-14+

InChI Key

FBGDKXKWURPVGE-AMVVHIIESA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)OCC(=O)N/N=C/C3=COC4=CC=CC=C4C3=O)C5=CC(=CC(=C5)Cl)Cl

SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)OCC(=O)NN=CC3=COC4=CC=CC=C4C3=O)C5=CC(=CC(=C5)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)OCC(=O)NN=CC3=COC4=CC=CC=C4C3=O)C5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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